1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
CAS No.: 900795-73-5
Cat. No.: VC11999710
Molecular Formula: C24H21B3O6
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene - 900795-73-5](/images/structure/VC11999710.png)
Specification
CAS No. | 900795-73-5 |
---|---|
Molecular Formula | C24H21B3O6 |
Molecular Weight | 437.9 g/mol |
IUPAC Name | [4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H |
Standard InChI Key | AKXLLRRTTCMCOZ-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid, reflects its symmetrical tris-boronic acid design . Each of the three para-substituted phenyl rings attached to the central benzene core features a dihydroxyboryl (-B(OH)₂) group. This configuration enables three-fold symmetry, making the molecule an ideal building block for constructing two-dimensional (2D) or three-dimensional (3D) polymeric networks .
Table 1: Key Molecular Data
The planar geometry of the central benzene ring and the rotational freedom of the boronic acid-substituted phenyl groups allow for adaptive molecular conformations during COF synthesis .
Comparative Analysis with Analogues
Structurally analogous compounds, such as 1,3,5-tris(4-hydroxyphenyl)benzene (CAS 15797-52-1), replace the boronic acid groups with hydroxyl (-OH) functionalities . While both compounds share a tris-phenylbenzene core, the boronic acid derivative exhibits distinct reactivity due to boron’s electrophilic character and capacity for dynamic covalent bonding .
Synthesis and Manufacturing
Historical Context and Patent Literature
The synthesis of tris-phenylbenzene derivatives has been explored since the early 1990s. US Patent 5,344,980 describes a method for preparing 1,3,5-tris(4'-hydroxyphenyl)benzene via acid-catalyzed trimerization of 4-hydroxyacetophenone-anil intermediates . Although this patent focuses on hydroxyl-substituted derivatives, its reaction framework—employing aniline derivatives and acid catalysts—provides insights into potential adaptations for boronic acid analogues .
Proposed Synthetic Routes for Boronic Acid Derivatives
While no direct synthesis protocol for 1,3,5-tris[4-(dihydroxyboryl)phenyl]benzene is disclosed in the reviewed literature, plausible routes include:
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Suzuki-Miyaura Coupling: Reacting 1,3,5-tribromobenzene with 4-boronophenylboronic acid under palladium catalysis.
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Post-Functionalization: Introducing boronic acid groups to pre-synthesized 1,3,5-tris(4-hydroxyphenyl)benzene via Miyaura borylation.
Challenges in synthesis include managing the steric hindrance of three boronic acid groups and preventing undesired self-condensation .
Physicochemical Properties
Reactivity and Stability
Applications in Materials Science
Covalent Organic Frameworks (COFs)
The compound serves as a trifunctional monomer in COF synthesis. When reacted with linear diols (e.g., 1,4-benzenediboronic acid), it forms hexagonal 2D networks with pore sizes tunable via side-chain modification . These COFs exhibit:
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High surface areas (>1000 m²/g)
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Crystalline order confirmed by powder X-ray diffraction
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Applications in gas storage (e.g., H₂, CO₂) and heterogeneous catalysis
Optoelectronics
Boronic acid-containing COFs demonstrate tunable band gaps (1.5–3.0 eV), making them candidates for organic photovoltaics and light-emitting diodes . The compound’s extended π-conjugation system facilitates charge transport, while boron’s empty p-orbital enables Lewis acid-base interactions with electron-rich substrates .
Future Directions and Challenges
Scalability and Cost-Efficiency
Current synthesis methods for boronic acid derivatives remain cost-prohibitive for industrial-scale applications. Innovations in catalytic borylation and solvent recovery could address this limitation .
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